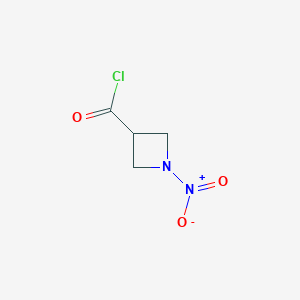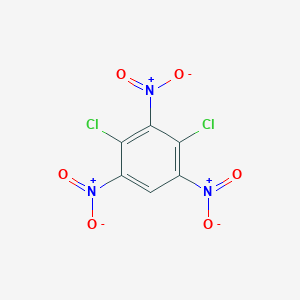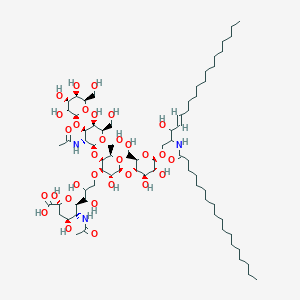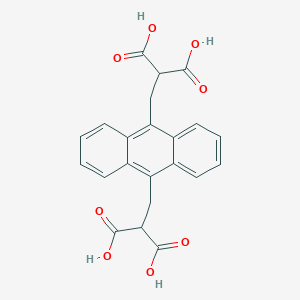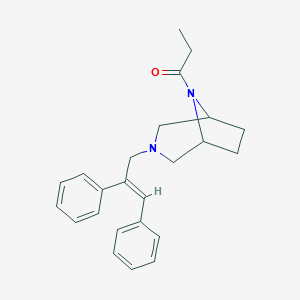
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as UMB 68, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of bicyclic azabicyclo octanes and has a unique structure that makes it an interesting subject for study.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various processes in the brain, including learning and memory. By enhancing the activity of this receptor, 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 may improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been shown to have a range of biochemical and physiological effects. It has been found to enhance the release of acetylcholine in the brain, which is a neurotransmitter that is critical for cognitive function. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has also been found to increase the activity of the hippocampus, a region of the brain that is important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its specificity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various processes in the brain. However, one of the limitations of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its relatively low potency, which can make it difficult to achieve a significant effect at lower concentrations.
Direcciones Futuras
There are several future directions for research on 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. One area of interest is the development of more potent analogs of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 in the treatment of memory disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 and its effects on various processes in the brain.
Métodos De Síntesis
The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2,3-diphenylallyl chloride, which is then used to react with 8-aminomethyl-3,8-diazabicyclo[3.2.1]octane. The resulting product is then treated with propionic anhydride to obtain 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is a challenging process that requires careful optimization of reaction conditions to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been studied extensively for its potential applications in various fields of research. One of its most promising applications is in the field of neuroscience, where it has been shown to have a positive effect on memory and learning. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been found to enhance long-term potentiation, a process that is critical for the formation of new memories in the brain. This makes it a potential candidate for the treatment of memory disorders such as Alzheimer's disease.
Propiedades
Número CAS |
1794-41-8 |
|---|---|
Nombre del producto |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Fórmula molecular |
C24H28N2O |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-[3-[(E)-2,3-diphenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C24H28N2O/c1-2-24(27)26-22-13-14-23(26)18-25(17-22)16-21(20-11-7-4-8-12-20)15-19-9-5-3-6-10-19/h3-12,15,22-23H,2,13-14,16-18H2,1H3/b21-15- |
Clave InChI |
REXWOFSLUVLBDP-QNGOZBTKSA-N |
SMILES isomérico |
CCC(=O)N1C2CCC1CN(C2)C/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



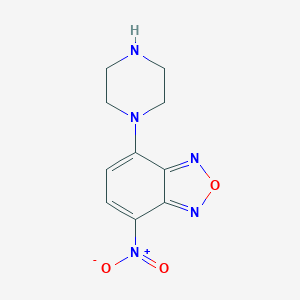
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)

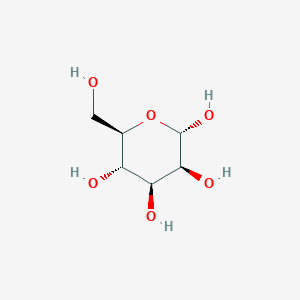
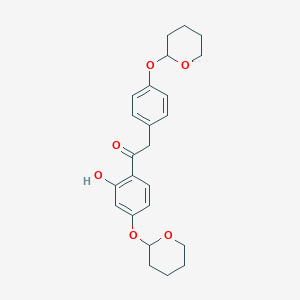
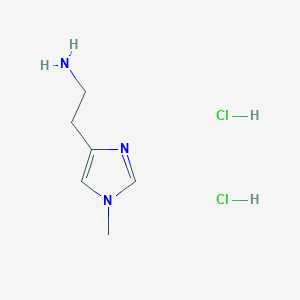
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
